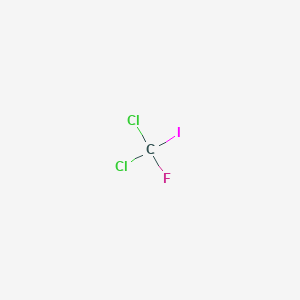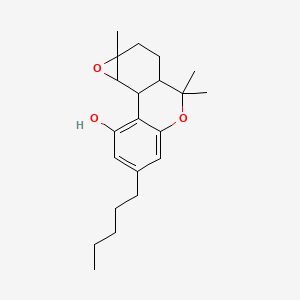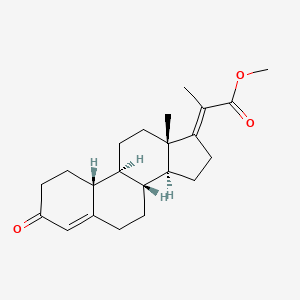
Dichloro(fluoro)iodomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(fluoro)iodomethane is an organohalogen compound with the molecular formula CCl₂FI It is a halomethane derivative where two hydrogen atoms in methane are replaced by chlorine atoms, one by a fluorine atom, and one by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(fluoro)iodomethane can be synthesized through several methods. One common approach involves the halogenation of methane derivatives. For instance, the reaction of iodomethane with chlorine and fluorine under controlled conditions can yield this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine, fluorine, and iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(fluoro)iodomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various halogenated methanes, while oxidation and reduction can produce different organic compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
Dichloro(fluoro)iodomethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound can be used in studies involving halogenated biomolecules and their interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which dichloro(fluoro)iodomethane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The presence of multiple halogens can influence the compound’s reactivity and interaction with other molecules. For example, the electronegativity of fluorine and chlorine can affect the compound’s polarity and reactivity in substitution and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chlorofluoromethane (CH₂ClF): Similar structure but lacks the iodine atom.
Dichloromethane (CH₂Cl₂): Contains two chlorine atoms but no fluorine or iodine.
Fluoroiodomethane (CH₂FI): Contains fluorine and iodine but lacks the chlorine atoms.
Uniqueness
Dichloro(fluoro)iodomethane is unique due to the presence of three different halogens in its structure. This diversity of halogens imparts distinct chemical properties, such as varied reactivity and potential for multiple types of chemical interactions. The combination of chlorine, fluorine, and iodine in a single molecule makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
420-48-4 |
|---|---|
Fórmula molecular |
CCl2FI |
Peso molecular |
228.82 g/mol |
Nombre IUPAC |
dichloro-fluoro-iodomethane |
InChI |
InChI=1S/CCl2FI/c2-1(3,4)5 |
Clave InChI |
GOKDNAMGHVQFQQ-UHFFFAOYSA-N |
SMILES canónico |
C(F)(Cl)(Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)












